

Comparative analysis of Crenolanib besylate's kinase selectivity profile.

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Comparative Analysis of Crenolanib Besylate's Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **Crenolanib besylate** against other notable FLT3 inhibitors: Gilteritinib, Midostaurin, and Sorafenib. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and drug development decisions.

Introduction to Crenolanib and FLT3 Inhibition

Crenolanib besylate is an investigational, orally bioavailable benzimidazole tyrosine kinase inhibitor (TKI). It is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase.[1] Crenolanib potently and selectively inhibits class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) such as the D835 residue, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis due to constitutive activation of the kinase.[2] Crenolanib has demonstrated potent activity against both FLT3-ITD and resistance-conferring FLT3/D835 mutants.[2][3]



A key characteristic of Crenolanib is its high selectivity for FLT3 over the structurally related c-KIT kinase.[4] This selectivity is noteworthy as simultaneous inhibition of FLT3 and c-KIT by other TKIs can be associated with myelosuppression.[4]

Kinase Selectivity and Potency Comparison

The following tables summarize the inhibitory activity of Crenolanib and its comparators against key kinases, based on biochemical and cellular assays. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), with lower values indicating higher potency.

Table 1: Inhibitory Activity against FLT3 and its Mutants

Kinase Target	Crenolanib	Gilteritinib	Midostaurin	Sorafenib
FLT3-WT	IC50: ~2-5 nM[2] [5]	IC50: 5 nM[5]	IC50: 11 nM (Kd) [6]	IC50: 3 nM[7]
FLT3-ITD	IC50: 1-3 nM[3]	IC50: 0.7-1.8 nM[5]	IC50: ≤10 nM[8]	IC50: 1300 nM (in Ba/F3-FLT3- ITD+F691L)[9]
FLT3-D835Y	IC50: 8.8 nM[3]	IC50: Potent inhibition[10]	IC50: ≤10 nM[8]	IC50: 103.5 nM[11]
FLT3-D835V	IC50: 2.0 nM (primary blasts) [2]	Active[12]	-	-
FLT3-D835H	Kd: 0.4 nM[10]	Active[12]	Kd: 6.8 nM[6]	-

Table 2: Inhibitory Activity against Key Off-Target Kinases



Kinase Target	Crenolanib	Gilteritinib	Midostaurin	Sorafenib
c-KIT	IC50: 67 nM (WT)[1]	IC50: 230 nM[10]	Kd: 7.7 nM (D816V)[6]	Potent inhibitor[13]
PDGFRα	Potent inhibitor[1]	-	Potent inhibitor	Potent inhibitor[13]
PDGFRβ	Potent inhibitor[1]	-	Potent inhibitor	Potent inhibitor[13]
AXL	-	IC50: 0.73 nM[10]	-	-
VEGFR2	-	-	Potent inhibitor[14]	Potent inhibitor[13]
RAF-1	-	-	-	Potent inhibitor[15]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies, including biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.

Biochemical Kinase Assays (Radiometric Filter Binding Assay)

This method is considered the gold standard for directly measuring kinase activity.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Methodology:

 Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a reaction buffer. The test compound, serially diluted, is added to this mixture.



- Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled gamma-phosphate ([y-32P]ATP or [y-33P]ATP).[4][18]
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).[4]
- Termination and Capture: The reaction is stopped, and the mixture is spotted onto a
 phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the
 filter, while the unreacted radiolabeled ATP is washed away.[4]
- Detection and Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a phosphorimager or scintillation counter.[19]
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular FLT3 Phosphorylation Assays (Western Blot)

This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 within a cellular context.

Objective: To assess the inhibition of FLT3 phosphorylation and downstream signaling in intact cells.

Methodology:

- Cell Culture and Treatment: FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) are cultured and then treated with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).[20]
- Cell Lysis: After treatment, the cells are harvested and lysed to release total cellular proteins.
 Protease and phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[20]
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA or Bradford assay.

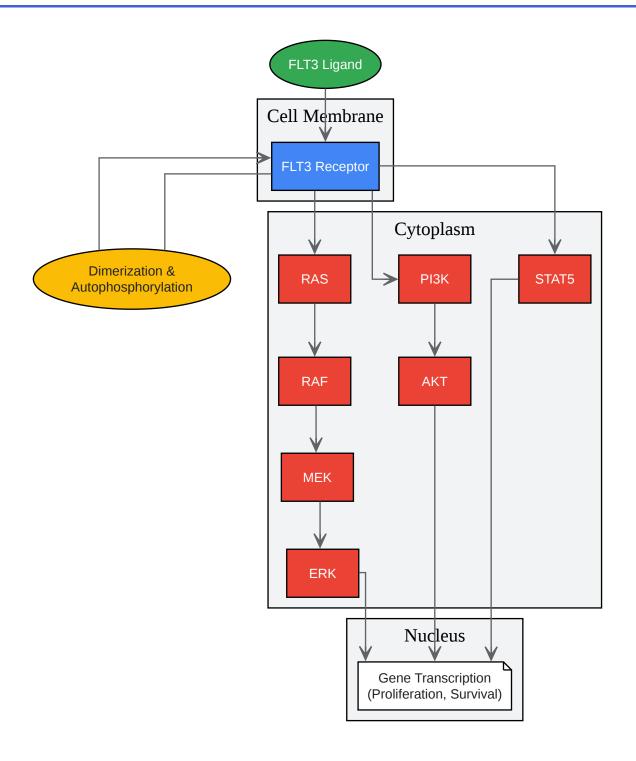


- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[20]
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. Antibodies against phosphorylated downstream targets like STAT5 can also be used.[20]
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which enables detection via a chemiluminescent substrate.[20]
- Data Analysis: The intensity of the bands corresponding to p-FLT3 is quantified and normalized to the total FLT3 band intensity to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FLT3 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

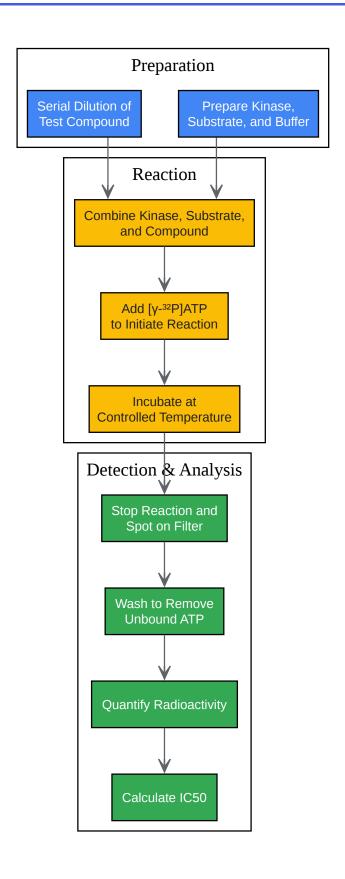




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Caption: FLT3 signaling pathway activation and downstream effectors.





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Caption: Workflow for a radiometric biochemical kinase assay.



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